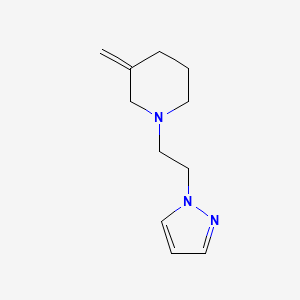

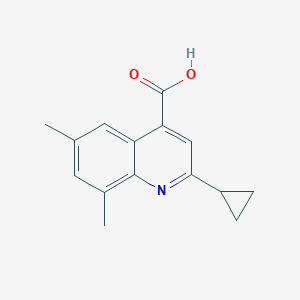

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has been investigated for its anticancer properties . A small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4 (1 H )-ones with various substituents at positions 1, 2, 6, and 7 of the quinolinone ring system was synthesized . All compounds produced high cytotoxic effects in MCF-7, and even higher in HL-60 cells . One of the analogs, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one, was over 5-fold more cytotoxic for HL-60 than for normal HUVEC cells .

Anti-tubercular Activity

The compound has also been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Inhibiting Proliferation and Inducing DNA Damage

The compound has been shown to inhibit proliferation and induce DNA damage in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells .

Apoptosis Induction

The compound has been associated with the induction of apoptosis in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to induce apoptosis in HL-60 cells .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . The cytotoxic activity of the synthesized analogs was tested in the MTT assay on two cancer cell lines in order to determine the structure–activity relationship .

Antibacterial, Antifungal, and Antimalarial Agents

Derivatives of the compound have been used as intermediates in the synthesis of antibacterial, antifungal, and antimalarial agents .

Zukünftige Richtungen

Piperidine derivatives have been found to have various biological activities, and several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3-methylidene-1-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-11-4-2-6-13(10-11)8-9-14-7-3-5-12-14/h3,5,7H,1-2,4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRYCUMJFFOYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)

![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)

![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)

![ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate](/img/structure/B2694275.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2694276.png)